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Khafrefungin

Cat. No.: B1241081
M. Wt: 596.8 g/mol
InChI Key: MCNCNVGBSVXONP-PUJVZGPTSA-N
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Description

Contextualization of Fungal Sphingolipid Metabolism as a Research Target

Fungal infections pose a significant and growing threat to human health, largely due to the rise in immunocompromised individuals and the emergence of drug-resistant fungal strains. mdpi.com This has created an urgent need for novel antifungal drugs with new mechanisms of action. mdpi.com The fungal sphingolipid biosynthesis pathway has emerged as a promising area for the development of new antifungal agents. mdpi.comnih.gov Sphingolipids are essential components of eukaryotic cell membranes, playing crucial roles in fungal growth, replication, virulence, and pathogenicity. mdpi.comnih.gov

While the fundamental steps of sphingolipid synthesis are conserved between fungi and mammals, there are key structural and enzymatic differences that can be exploited for selective toxicity. nih.gov For instance, fungi produce inositol (B14025) phosphorylceramide (IPC), a sphingolipid not found in mammals, which instead synthesize sphingomyelin (B164518). nih.gov The enzyme responsible for IPC synthesis, IPC synthase, is therefore an attractive target for antifungal drug development. nih.govnih.gov Inhibiting this pathway can disrupt the fungal cell membrane, leading to cell death, without affecting the host's cells. nih.gov Several natural product inhibitors of fungal sphingolipid synthesis have been discovered, validating this pathway as a viable target. nih.govasm.org

Overview of Natural Product Discovery in Antifungal Research

Historically, natural products, particularly those derived from microorganisms, have been a rich source of antifungal compounds. nih.gov Well-known examples include the polyenes, such as amphotericin B, and the echinocandins, which are derived from fungi and actinomycetes. nih.gov Fungi themselves are a particularly prolific source of structurally diverse metabolites with a wide range of biological activities, including antifungal properties. nih.gov

The discovery process often involves screening extracts from various organisms, such as bacteria, fungi, and plants, for their ability to inhibit the growth of pathogenic fungi. nih.govolemiss.edu This can be a challenging process due to the frequent rediscovery of known compounds and the presence of "nuisance" compounds that can interfere with assays. cabidigitallibrary.org However, the development of new screening technologies and the exploration of diverse ecological niches, such as tropical endophytic fungi, continue to yield novel antifungal leads. cabidigitallibrary.orgou.edu The structural diversity of these natural products provides a valuable starting point for the development of new antifungal drugs through medicinal chemistry efforts. rsc.org

Historical Perspective on Khafrefungin Discovery and Initial Characterization

This compound was discovered by researchers at Merck during a screening program for new antifungal agents. chemicalbook.comresearchgate.net It was isolated from the fermentation broth of an unidentified endophytic fungus collected in Costa Rica. cabidigitallibrary.orgresearchgate.net Initial studies revealed that this compound possessed potent fungicidal activity against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans. nih.govchemicalbook.com

Structurally, this compound is a polyketide, characterized by a C22 modified alkyl chain linked via an ester to an aldonic acid. nih.govmdpi.com Its novel structure and biological activity prompted further investigation into its mechanism of action. Researchers determined that this compound specifically inhibits the fungal enzyme inositol phosphorylceramide (IPC) synthase. nih.govresearchgate.net This inhibition blocks the synthesis of complex sphingolipids in fungi, leading to the accumulation of ceramide and ultimately cell death. nih.govresearchgate.net Significantly, this compound was found to be highly specific for the fungal enzyme, showing no inhibition of mammalian sphingolipid synthesis, which highlighted its potential as a selective antifungal agent. nih.govresearchgate.net The total synthesis and complete structural elucidation of this compound were later achieved, confirming its complex stereochemistry. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H56O9 B1241081 Khafrefungin

Properties

Molecular Formula

C33H56O9

Molecular Weight

596.8 g/mol

IUPAC Name

(2S,3S,4R)-2,3,5-trihydroxy-4-[(2E,4R,6E,8E,10S,11R,12S)-11-hydroxy-2,4,6,8,10,12-hexamethyl-5-oxodocosa-2,6,8-trienoyl]oxypentanoic acid

InChI

InChI=1S/C33H56O9/c1-8-9-10-11-12-13-14-15-16-22(3)28(35)23(4)17-21(2)18-24(5)29(36)25(6)19-26(7)33(41)42-27(20-34)30(37)31(38)32(39)40/h17-19,22-23,25,27-28,30-31,34-35,37-38H,8-16,20H2,1-7H3,(H,39,40)/b21-17+,24-18+,26-19+/t22-,23-,25+,27+,28+,30+,31-/m0/s1

InChI Key

MCNCNVGBSVXONP-PUJVZGPTSA-N

Isomeric SMILES

CCCCCCCCCC[C@H](C)[C@H]([C@@H](C)/C=C(\C)/C=C(\C)/C(=O)[C@H](C)/C=C(\C)/C(=O)O[C@H](CO)[C@H]([C@@H](C(=O)O)O)O)O

Canonical SMILES

CCCCCCCCCCC(C)C(C(C)C=C(C)C=C(C)C(=O)C(C)C=C(C)C(=O)OC(CO)C(C(C(=O)O)O)O)O

Synonyms

khafrefungin

Origin of Product

United States

Isolation, Structural Analysis, and Elucidation Methodologies

Isolation from Endophytic Fungal Sources

Khafrefungin was first identified and isolated during a screening program for novel antifungal agents. It is produced by an endophytic fungus, which was cultured in a fermentation broth designated as MF6020 nih.gov. While the producing organism is known to be an endophytic fungus, the specific species has not been publicly disclosed in the primary scientific literature. The compound is extracted from the fermentation culture, marking the initial step toward its characterization and study. Endophytic fungi, which reside within the tissues of living plants, are recognized as a rich source of structurally diverse and biologically active secondary metabolites.

Spectroscopic and Stereochemical Investigations of this compound

Following its isolation, extensive spectroscopic and stereochemical studies were undertaken to determine the precise chemical structure of this compound. This complex molecule is composed of an aldonic acid linked via an ester to a C22 modified alkyl chain, which includes several chiral centers nih.gov. The initial structural determination was challenging due to the molecule's flexibility and the number of stereocenters.

The complete stereochemical assignment of this compound was a significant undertaking that could not be resolved by spectroscopic methods alone. Researchers employed a strategic approach that involved the chemical synthesis of stereoisomers of simplified this compound mimics. This strategy was designed to elucidate the relative stereochemistry at two key regions of the molecule: the C10, C11, and C12 positions, and the C2', C3', and C4' positions.

By synthesizing all eight possible stereoisomers for these segments and comparing their nuclear magnetic resonance (NMR) spectra with those of the natural product, the researchers were able to deduce the correct relative configurations. For instance, the analysis of NMR data for the C10-C12 segment suggested a 10,11-anti and 11,12-syn stereochemical relationship in natural this compound. This meticulous comparison of spectral data between the synthesized isomers and the natural compound ultimately led to the elucidation of the full absolute and relative stereochemistry of this compound.

The three-dimensional conformation of this compound is critical to its biological function. Research into its structure has revealed that the molecule exists under strict conformational constraints. This was partly inferred from its chemical stability; for example, the proton at the C4 position is rather acidic, yet epimerization at this center does not occur, suggesting a conformation that restricts this chemical process. This stability has been investigated using semiempirical calculations to understand the molecule's favored spatial arrangement.

Furthermore, Nuclear Overhauser Effect (NOE) experiments have been instrumental in providing insights into the through-space proximity of different protons within the molecule, which is a key aspect of conformational analysis. The data from these experiments informed the design and synthesis of various this compound derivatives. The finding that most of these derivatives lost their antifungal activity underscores the importance of the specific conformation of the natural molecule. This suggests that the biological target of this compound, inositol (B14025) phosphorylceramide (IPC) synthase, has a highly specific binding site that accommodates only the precise three-dimensional structure of this compound. These research findings highlight that the rigid conformation of this compound is a crucial factor for its potent and selective antifungal activity.

Biosynthesis of Khafrefungin

Proposed Biosynthetic Pathway Intermediates

The biosynthesis of khafrefungin is proposed to originate from primary metabolic precursors and proceed through a series of intermediates, as outlined by the general mechanisms of polyketide and carbohydrate metabolism. The assembly can be conceptually divided into the formation of the two main structural components: the polyketide chain and the aldonic acid unit.

The C22 polyketide backbone is assembled by a Polyketide Synthase (PKS) enzyme. This process begins with a "starter unit," likely acetyl-CoA, which initiates the synthesis. The chain is then extended through the sequential addition of "extender units." nih.govresearchgate.net For a linear polyketide like this compound, the most common extender unit is malonyl-CoA, which is formed by the carboxylation of acetyl-CoA. Each condensation step adds two carbon atoms to the growing polyketide chain. The various modifications along the chain, such as keto-reductions and dehydrations, are determined by the catalytic domains present in the PKS enzyme, leading to the specific pattern of hydroxyl groups and double bonds seen in the final C22 fatty acid-like chain intermediate.

Concurrently, the C5 aldonic acid moiety is synthesized. While the exact pathway is unknown for this compound, aldonic acids in biological systems are typically formed by the oxidation of the corresponding aldose sugar. It is plausible that a C5 pentose (B10789219) sugar, such as D-arabinose, serves as the precursor, which is then oxidized to the corresponding aldonic acid intermediate.

The final step in the proposed pathway is the esterification of the fully formed and released C22 polyketide carboxylic acid with the C5 aldonic acid. This reaction, likely catalyzed by a specific esterase or transferase enzyme, joins the two major intermediates to form the complete this compound molecule.

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

Intermediate/PrecursorProposed Role in BiosynthesisResulting Structural Component
Acetyl-CoAStarter unit for polyketide synthesisInitiates the C22 alkyl chain
Malonyl-CoAExtender units for polyketide synthesisContributes the remaining carbon atoms to the C22 alkyl chain
C22 Polyketide Carboxylic AcidFully assembled polyketide chainThe linear C22 modified alkyl portion of this compound
C5 Pentose Sugar (e.g., D-arabinose)Precursor to the aldonic acidThe carbon backbone of the C5 aldonic acid moiety
C5 Aldonic AcidOxidized sugar intermediateThe hydroxylated headgroup of this compound

Enzymatic Machinery and Genetic Determinants in this compound Biosynthesis

The enzymatic machinery responsible for producing this compound has not been experimentally identified, as the biosynthetic gene cluster (BGC) from the producing fungus remains unknown. However, the structure of this compound strongly implies the involvement of a Type I Polyketide Synthase (PKS), which is typical for fungal secondary metabolite biosynthesis. sciepublish.com

Fungal Type I PKSs are large, multifunctional enzymes organized into domains, with each domain carrying out a specific catalytic step. nih.govcabidigitallibrary.org For a linear, modified polyketide like this compound, the enzyme would likely be an iterative Type I PKS (iPKS), specifically a Highly-Reducing PKS (HR-PKS), which performs multiple cycles of extension and modification. sciepublish.comacs.org The genetic determinants for this compound production would be located together on the fungal chromosome in a BGC, a common organizational feature that facilitates co-regulation of all the genes required for a metabolic pathway. cabidigitallibrary.org

The putative enzymatic machinery would include:

A Highly-Reducing Polyketide Synthase (HR-PKS): This mega-enzyme would contain a series of domains to build the C22 chain.

Enzymes for Aldonic Acid Synthesis: A set of enzymes, likely one or more oxidoreductases (e.g., a dehydrogenase), would be required to convert a C5 sugar into the aldonic acid moiety.

A Thioesterase/Esterase: A dedicated enzyme is required to first release the completed polyketide chain from the PKS and subsequently catalyze the ester bond formation between the polyketide and aldonic acid moieties. In some PKS systems, a thioesterase (TE) domain is responsible for product release. cabidigitallibrary.org

Table 2: Putative Enzymatic Domains and Enzymes in this compound Biosynthesis

Enzyme/DomainAbbreviationProposed Function
AcyltransferaseATSelects and loads the acetyl-CoA starter unit and malonyl-CoA extender units onto the ACP.
Acyl Carrier ProteinACPTethers the growing polyketide chain via a phosphopantetheine arm.
KetosynthaseKSCatalyzes the Claisen condensation between the growing chain and the extender unit.
KetoreductaseKRReduces the β-keto group to a hydroxyl group.
DehydrataseDHEliminates a water molecule to form a double bond.
Enoyl ReductaseERReduces the double bond to a saturated carbon-carbon bond.
ThioesteraseTECatalyzes the hydrolysis of the thioester bond to release the final polyketide chain from the PKS.
Oxidoreductase-Catalyzes the oxidation of a C5 sugar to form the aldonic acid moiety.
Esterase/Transferase-Catalyzes the esterification of the C22 polyketide with the C5 aldonic acid.

Chemoenzymatic and Bioengineering Approaches to this compound Production

While the natural biosynthetic pathway for this compound is not yet characterized, modern synthetic biology offers several potential strategies for its production and diversification. These chemoenzymatic and bioengineering approaches could overcome the limitations of relying on the native, uncharacterized fungal strain and enable the generation of novel analogues. nih.govresearchgate.net

Chemoenzymatic synthesis combines the efficiency of chemical synthesis for creating precursor molecules with the high selectivity of enzymatic reactions. nih.gov Once the this compound PKS and other key enzymes are identified, a chemoenzymatic route could be developed. For example, synthetically produced analogues of the starter or extender units could be fed to a cell-free system containing the purified PKS to generate novel polyketide chains ("precursor-directed biosynthesis"). nih.gov Alternatively, the polyketide and aldonic acid portions could be synthesized chemically and then joined using a specific esterase enzyme in vitro.

Bioengineering approaches involve the genetic manipulation of microorganisms to produce this compound or its derivatives. A primary goal would be to identify the this compound BGC and transfer it into a well-characterized and genetically tractable fungal host, such as Aspergillus oryzae. researchgate.net This process, known as heterologous expression, could enable reliable and scalable production.

Once the BGC is available, further engineering could be applied:

Enzyme Engineering: The domains of the PKS could be modified or swapped. For instance, altering the Acyltransferase (AT) domain's substrate specificity could allow the incorporation of different starter or extender units, leading to modified this compound backbones. sciepublish.com

Metabolic Engineering: The production host could be engineered to increase the intracellular supply of precursors like malonyl-CoA, potentially boosting the final product yield. sciepublish.com

Combinatorial Biosynthesis: Genes from the this compound cluster could be combined with enzymes from other biosynthetic pathways to create entirely new "unnatural" natural products.

These advanced strategies remain speculative for this compound until its biosynthetic machinery is discovered. However, they represent a powerful toolkit that has been successfully applied to many other polyketides and hold significant promise for the future production and development of this compound. researchgate.netasm.org

Synthetic Approaches to Khafrefungin and Its Analogs

Total Synthesis Strategies and Methodological Advancements

The total synthesis of khafrefungin has been a subject of intense research, leading to the development of several elegant and efficient strategies. These approaches have not only provided access to this important natural product but have also spurred advancements in synthetic methodology, particularly in the realm of stereocontrolled reactions. acs.org The structural complexity of this compound, which features a C22 linear polyketide acid with four chiral centers esterified to a C5 aldonic acid, necessitated the development of highly convergent and stereoselective synthetic routes. acs.orgfrontiersin.org

Convergent synthesis has emerged as a powerful strategy for the construction of this compound, allowing for the independent preparation of complex fragments that are later coupled to form the final molecule. This approach offers significant advantages in terms of efficiency and the ability to generate analogs by modifying the individual fragments.

One of the pioneering total syntheses of this compound employed a convergent strategy that divided the molecule into two key fragments: a polyketide acid portion and an aldonic acid part. acs.org These fragments were then coupled using a Mitsunobu esterification. acs.org Another notable convergent approach involved the division of this compound into three fragments: an alkyne, an alkenyl iodide, and a protected aldonic acid derivative. thieme-connect.com This strategy facilitated a more streamlined synthesis, particularly for producing derivatives. thieme-connect.com

A highly effective convergent total synthesis was achieved based on a highly stereoselective TiCl4-mediated vinylogous Mukaiyama aldol (B89426) reaction and a syn-selective aldol reaction followed by anti-dehydration. acs.orgacs.org This approach underscores the power of convergent strategies in assembling complex natural products. acs.orgacs.org Researchers have also developed convergent pathways for multigram-scale synthesis, highlighting the practicality of these methods. thieme-connect.comresearchgate.net

The construction of the multiple stereocenters within the this compound molecule with high fidelity has been a central challenge, addressed through the application of powerful stereoselective reactions.

Aldol Reactions: Asymmetric aldol reactions have been instrumental in setting the stereochemistry of the polyketide backbone of this compound. acs.orgyeastgenome.org Tin(II)-catalyzed asymmetric aldol reactions were key in the total synthesis and structural elucidation of this compound. acs.org A particularly innovative approach utilized a highly stereoselective TiCl4-mediated vinylogous Mukaiyama aldol reaction (VMAR) using a vinylketene silyl (B83357) N,O-acetal. acs.orgacs.orgfigshare.comrsc.org This method proved to be a unique and powerful tool for remote asymmetric induction, directly affording the δ-hydroxy-α,γ-dimethyl-α,β-unsaturated carbonyl unit present in the polyketide moiety of this compound. acs.org The synthesis also employed a syn-selective aldol reaction of an enal and an ethyl ketone. acs.orgresearcher.life

Suzuki Coupling: The Suzuki coupling reaction has been a cornerstone in several convergent syntheses of this compound, enabling the efficient formation of key carbon-carbon bonds. yeastgenome.org In one approach, an alkenylboronic acid and an alkenyl iodide, both prepared using asymmetric aldol reactions, were successfully joined via a Suzuki coupling. yeastgenome.org An efficient and practical synthetic route amenable to multigram-scale synthesis was developed that also featured a key Suzuki coupling step, importantly avoiding the use of toxic thallium ethoxide. thieme-connect.comresearchgate.netthieme-connect.com This highlights the adaptability of the Suzuki coupling for larger-scale synthetic efforts.

Large-Scale Synthetic Methodologies for Research Applications

To facilitate further biological evaluation and structure-activity relationship studies, the development of synthetic routes capable of producing this compound on a larger scale has been a priority. An efficient method for the large-scale synthesis of this compound has been successfully developed. rsc.org This was achieved through a convergent approach that optimized the coupling of three key fragments, allowing for multigram-scale preparation. thieme-connect.comthieme-connect.com The key to this upscale synthesis was the implementation of a Suzuki coupling reaction under thallium-free conditions, which is more amenable to large-scale work due to the easier preparation of organoborane reagents and simpler workup procedures. thieme-connect.comresearchgate.net The successful scale-up of the synthesis has been crucial for enabling the synthesis of various this compound derivatives. rsc.org

Development of this compound Derivatives and Scaffold Libraries

The synthesis of this compound analogs and derivatives is essential for probing the structure-activity relationships (SAR) and identifying the key pharmacophoric elements. The convergent synthetic strategies developed for the total synthesis of this compound have been readily adapted for the creation of such derivatives. thieme-connect.comyeastgenome.org

In a broader approach to explore the chemical space around this compound, libraries of putative this compound analogues have been generated. One such effort involved the parallel synthesis of succinamic acid libraries. acs.orgyeastgenome.org A total of 780 compounds were synthesized by condensing a series of succinic acid derivatives with a diverse set of amines using automated technology. acs.orgyeastgenome.org This library-based approach allows for a more rapid exploration of SAR and the potential identification of novel antifungal agents.

Structure Activity Relationship Sar Studies of Khafrefungin and Its Analogs

Impact of Stereochemistry and Functional Groups on Bioactivity

The specific three-dimensional arrangement of atoms (stereochemistry) and the nature of chemical functionalities in the khafrefungin molecule are critical for its antifungal properties. Research has demonstrated that both the aldonic acid portion and the stereochemistry of the long alkyl chain are indispensable for its biological activity. researchgate.net

Key findings from SAR studies highlight the following:

Aldonic Acid Moiety : The highly hydroxylated and acidic polar headgroup is a crucial feature. It is thought to mimic phosphoinositol, the natural substrate of IPC synthase, enabling this compound to effectively block the enzyme's active site. researchgate.netfrontiersin.org

C4-Methyl Group : The stereochemistry at the C4 position of the polyketide chain is absolutely essential for antifungal activity. Synthesis and testing of the enantiomer with the opposite configuration at the C4-methyl group resulted in a complete loss of bioactivity. researchgate.net

Conformational Stability : The natural configuration of this compound imparts significant stability. Despite having a highly acidic proton at the C4 position, the molecule does not undergo epimerization, suggesting it is held in strict conformational constraints. This rigidity is believed to be important for its recognition by the fungal target. nih.gov

The precise stereochemical and functional group requirements suggest that the fungal IPC synthase has a highly specific binding pocket that strictly recognizes the unique architecture of this compound. nih.gov

Design and Evaluation of Structural Analogs

To probe the SAR of this compound and develop potentially improved antifungal agents, researchers have designed and synthesized a variety of structural analogs. These efforts have involved modifications to the core structure, including cyclization and simplification of the molecule.

One of the most notable findings from analog studies is the activity of a lactone derivative. Treating this compound under acidic conditions induces an intramolecular cyclization, forming a stable six-membered lactone. mdpi.com This modification, while significant, does not abolish its antifungal properties.

CompoundModificationBioactivityReference
This compound Parent CompoundActive mdpi.com
Lactone Derivative Intramolecular 6-membered lactoneComparable activity to this compound nih.govmdpi.com

This lactone-type derivative was found to exhibit antifungal activity against Saccharomyces cerevisiae that was nearly identical to that of the parent this compound. nih.govmdpi.com This indicates that the open-chain form of the aldonic acid is not strictly necessary, as long as the key recognition elements are presented in a suitable conformation.

The evaluation of these analogs revealed that significant structural constraints are detrimental to bioactivity. nih.gov

Analog TypeModificationBioactivityReference
Constrained Analogs Five- or six-membered ring in the central structureInactive nih.gov
Macrocyclic Analog Macrocyclization of the moleculeInactive nih.gov

The loss of activity in both the constrained and macrocyclic analogs underscores the high degree of specificity required for interaction with the fungal target. nih.gov These results suggest that while a certain degree of conformational rigidity is important (as seen in the native molecule), larger macro-scale constraints prevent the molecule from adopting the precise conformation needed for binding to IPC synthase.

In an effort to create simpler mimics of this compound, libraries of succinamic acid derivatives have been synthesized and evaluated. nih.govacs.org The design of these compounds is based on the hypothesis that the succinamic acid scaffold could potentially replicate the key binding interactions of this compound's more complex structure.

Using automated parallel synthesis, a large library of 780 compounds was generated by condensing eight different succinic acid-derived scaffolds with 60 different amines. nih.govacs.org This approach allowed for a broad and rapid exploration of the chemical space around this simplified scaffold. The resulting libraries were then screened for their ability to inhibit the growth of Saccharomyces cerevisiae as a preliminary measure of their antifungal potential. nih.govacs.org While these compounds were designed as putative analogs, the screening results provide a basis for identifying potential, albeit likely less potent, simplified mimics of the natural product.

Conformational Constraints and Ligand Recognition by Fungal Targets

The antifungal activity of this compound is intrinsically linked to its three-dimensional structure and its ability to be recognized by the target enzyme, IPC synthase. The SAR data collectively point to a highly specific molecular recognition event.

The inhibitory mechanism is believed to stem from the structural mimicry of the polar headgroup to the enzyme's natural substrate, phosphoinositol. researchgate.netfrontiersin.org However, the inactivity of most synthetic derivatives, including the macrocyclic and centrally constrained analogs, demonstrates that the entire molecule, not just the headgroup, plays a role in binding. nih.gov

Studies on the total synthesis of this compound revealed that the molecule is conformationally stable and does not epimerize at the C4 position, which possesses a relatively acidic proton. nih.gov This inherent rigidity suggests that this compound exists in a well-defined, low-energy conformation that is pre-organized for binding to the active site of IPC synthase. Any significant deviation from this specific conformation, as introduced in the macrocyclic analogs, leads to a loss of affinity and, consequently, a loss of antifungal activity. nih.gov This strict structural requirement indicates that the enzyme's binding pocket is rigid and makes numerous contact points with the inhibitor, enforcing a high degree of complementarity.

Mechanistic Investigations of Khafrefungin S Biological Action

Inhibition of Inositol (B14025) Phosphoceramide (IPC) Synthase Activity

Khafrefungin is a potent and specific inhibitor of the enzyme inositol phosphoceramide (IPC) synthase. patsnap.comcapes.gov.brlipidbank.jp This enzyme is crucial for the survival of many fungi as it catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to ceramide, forming inositol phosphorylceramide (IPC). patsnap.comnih.govfrontiersin.orguniprot.org This reaction is a key step in the synthesis of complex sphingolipids, which are essential components of the fungal cell membrane. researchgate.netnih.gov

The inhibition of IPC synthase by this compound is highly effective, occurring at nanomolar and even picomolar concentrations in various fungal species. nih.govfrontiersin.org In vitro studies have demonstrated that this compound inhibits the IPC synthase of Candida albicans with a 50% inhibitory concentration (IC50) of 0.6 nM. researchgate.netnih.govnih.gov Its fungicidal activity has been confirmed against several pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Saccharomyces cerevisiae. frontiersin.orgresearchgate.netnih.gov A key characteristic of this compound is its specificity for the fungal enzyme; it does not inhibit the synthesis of mammalian sphingolipids, making IPC synthase an attractive target for antifungal drug development. researchgate.netnih.govacs.orgphysiology.org

Fungal SpeciesTarget EnzymeIC50 ValueReference
Candida albicansInositol Phosphoceramide (IPC) Synthase0.6 nM researchgate.netnih.govnih.gov

**6.2. Molecular Basis of IPC Synthase Inhibition

The inhibitory action of this compound is rooted in its molecular structure, which allows it to effectively interfere with the normal function of IPC synthase and disrupt the flow of metabolites through the sphingolipid pathway.

This compound's ability to inhibit IPC synthase stems from its structural resemblance to the enzyme's natural substrate. frontiersin.org The this compound molecule is composed of an aldonic acid linked via an ester to a C22 modified alkyl chain. lipidbank.jpresearchgate.netnih.gov Its highly hydroxylated acidic polar headgroup is thought to mimic phosphoinositol, one of the key substrates for IPC synthase. frontiersin.org This structural mimicry allows this compound to bind to the enzyme's active site, preventing the natural substrates from binding and thereby blocking the catalytic reaction. patsnap.com

The sphingolipid biosynthetic pathway is a highly regulated process essential for fungal life. lipidbank.jp In fungi, the pathway diverges from that in mammals at the point of complex sphingolipid synthesis. nih.gov Fungi utilize phytoceramide to produce IPC, a reaction catalyzed by IPC synthase, which is encoded by the essential AUR1 gene. lipidbank.jpfrontiersin.orguniprot.org

By inhibiting IPC synthase, this compound creates a metabolic bottleneck. researchgate.netplos.orgunige.ch The conversion of ceramide to IPC is blocked, which has two major consequences for the metabolic flux of the pathway:

Substrate Accumulation : The immediate substrate of the enzyme, ceramide (specifically hydroxyceramide or phytoceramide in fungi), can no longer be processed and therefore accumulates within the cell. nih.govresearchgate.net

Product Depletion : The synthesis of IPC and all subsequent, more complex sphingolipids, such as mannosyl-inositol-P-ceramide (MIPC), is halted. lipidbank.jpresearchgate.net

This disruption severely alters the lipid composition of the fungal cell membrane. researchgate.net

Cellular Consequences of IPC Synthase Inhibition in Fungi (e.g., Ceramide Accumulation, Cell Growth Disruption, Apoptosis Induction)

The biochemical disruption caused by this compound translates into severe and ultimately lethal consequences for the fungal cell. The inhibition of IPC synthase is described as acutely fungicidal. nih.gov

The primary cellular consequence is the accumulation of ceramide. patsnap.comnih.govresearchgate.netnih.gov While ceramide is a necessary intermediate, high concentrations are toxic to the cell. frontiersin.org This accumulation is proposed to be a key trigger for programmed cell death, or apoptosis. patsnap.comnih.govfrontiersin.orgworktribe.com The buildup of ceramide can lead to the disruption of cellular processes, cell cycle arrest, and the initiation of apoptotic pathways. nih.govfrontiersin.org

The depletion of essential complex sphingolipids, such as IPC, further compromises the integrity and function of the cell membrane. patsnap.comresearchgate.net This disruption of the membrane, coupled with the toxic accumulation of ceramide, leads to a cessation of cell growth and ultimately results in cell death. patsnap.comnih.gov

ConsequenceDescriptionReference
Ceramide Accumulation The blockage of IPC synthase prevents the conversion of ceramide, leading to its toxic buildup within the fungal cell. patsnap.comnih.govresearchgate.net
Cell Growth Disruption The combination of ceramide toxicity and the lack of essential complex sphingolipids compromises cell membrane integrity and halts growth. patsnap.comnih.govfrontiersin.org
Apoptosis Induction The accumulation of ceramide is a known trigger for programmed cell death (apoptosis) in fungi. patsnap.comnih.govfrontiersin.orgworktribe.com

Target Specificity and Selectivity Profiling

Differential Inhibition of Fungal IPC Synthase vs. Mammalian Sphingolipid Synthesis

Khafrefungin demonstrates a high degree of selectivity for its fungal target, inositol (B14025) phosphorylceramide (IPC) synthase, an enzyme essential for sphingolipid biosynthesis in fungi. nih.govingentaconnect.com This specificity is a critical attribute, as the corresponding pathway in mammals diverges significantly, presenting a distinct therapeutic window. nih.govresearchgate.net The fungal enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to ceramide, a step that is absent in the mammalian sphingolipid pathway. nih.govingentaconnect.com In mammals, the analogous enzyme, sphingomyelin (B164518) synthase, transfers phosphocholine (B91661) to ceramide to produce sphingomyelin. researchgate.net

Research has shown that this compound is a potent inhibitor of fungal IPC synthase. In vitro studies have determined that this compound inhibits the IPC synthase from Candida albicans with a 50% inhibitory concentration (IC₅₀) of 0.6 nM. researchgate.netnih.gov Further kinetic analysis identified this compound as a time-dependent inhibitor of the enzyme, with an apparent inhibitor constant (Kᵢ) of 0.43 nM. nih.gov This potent inhibition disrupts the production of complex sphingolipids in fungi, leading to the accumulation of ceramide. researchgate.netnih.gov

Crucially, this compound does not inhibit the synthesis of mammalian sphingolipids. researchgate.netnih.gov This makes it a highly specific compound for the fungal pathway. researchgate.netnih.gov Experiments using mammalian HepG2 cells showed no inhibition of sphingolipid synthesis even at concentrations of this compound as high as 50 µM. researchgate.net This remarkable selectivity is attributed to the structural differences between the fungal IPC synthase and the mammalian sphingomyelin synthase, particularly in their substrate recognition. researchgate.netcapes.gov.br The highly hydroxylated acidic polar headgroup of this compound is thought to resemble phosphoinositol, the substrate of the fungal enzyme, contributing to its targeted inhibitory effect. frontiersin.org

Table 1: Selectivity Profile of this compound

Target Organism/Cell LineTarget EnzymeInhibitory Concentration
Candida albicans (Fungal)IPC SynthaseIC₅₀ = 0.6 nM researchgate.netnih.gov
HepG2 (Mammalian)Sphingolipid Synthesis PathwayNo inhibition up to 50 µM researchgate.net

Comparative Analysis with Other IPC Synthase Inhibitors (e.g., Aureobasidin A, Rustmicin)

This compound is one of several natural products identified as potent inhibitors of fungal IPC synthase, alongside compounds like Aureobasidin A and Rustmicin (also known as galbonolide A). nih.govingentaconnect.compatsnap.com While all three target the same essential fungal enzyme, they exhibit distinct kinetic properties and affinities. nih.gov

Aureobasidin A , a cyclic depsipeptide, is an irreversible, time-dependent inhibitor of IPC synthase. nih.gov It demonstrates extremely high affinity for the enzyme from both Candida albicans and Saccharomyces cerevisiae, with apparent Kᵢ values of 183 pM and 234 pM, respectively. nih.gov This makes it, in terms of pure affinity, a more potent inhibitor than this compound.

Rustmicin , a 14-membered macrolide, differs significantly in its mode of action. nih.gov It acts as a reversible and noncompetitive inhibitor of the wild-type IPC synthase. nih.gov Its affinity for the enzyme is considerably lower than that of both Aureobasidin A and this compound, with a reported Kᵢ of 16.0 nM. nih.gov

This compound itself is characterized as a time-dependent inhibitor with an apparent Kᵢ of 0.43 nM. nih.gov Its affinity is therefore intermediate between the high affinity of Aureobasidin A and the lower affinity of Rustmicin. nih.gov Despite these differences in potency and kinetic mechanism, none of the three inhibitors showed evidence of competing with the enzyme's substrates. nih.gov These compounds serve as crucial tools for studying the function of IPC synthase and as foundational structures for developing new antifungal agents. patsnap.comscielo.br

Table 2: Comparative Inhibition of Fungal IPC Synthase

InhibitorInhibition MechanismApparent Inhibitor Constant (Kᵢ)
This compoundTime-dependent nih.gov0.43 nM nih.gov
Aureobasidin AIrreversible, Time-dependent nih.gov0.183 nM (for C. albicans) nih.gov
RustmicinReversible, Noncompetitive nih.gov16.0 nM nih.gov

In Vitro and Ex Vivo Biological Activity of Khafrefungin in Fungal Models

Efficacy Against Key Fungal Pathogens (e.g., Candida albicans, Cryptococcus neoformans, Saccharomyces cerevisiae)

Khafrefungin exhibits fungicidal activity against a range of clinically relevant and model fungal organisms. researchgate.netnih.gov Its efficacy has been well-documented against Candida albicans, a common cause of opportunistic fungal infections, and Cryptococcus neoformans, a major pathogen responsible for life-threatening meningitis in immunocompromised individuals. researchgate.netnih.govfrontiersin.org Additionally, its activity against the model yeast Saccharomyces cerevisiae has been instrumental in elucidating its mechanism of action. researchgate.netnih.govfrontiersin.org

Studies have shown that this compound effectively suppresses the growth of these fungi at picomolar to nanomolar concentrations. frontiersin.orgnih.gov The compound's inhibitory effect is a direct consequence of its action on sphingolipid biosynthesis. researchgate.netnih.gov By blocking IPC synthase, this compound disrupts the fungal cell membrane's integrity and vital cellular processes that depend on complex sphingolipids. limes-institut-bonn.deresearchgate.net

Minimum inhibitory concentration (MIC) values further quantify its antifungal potency. For instance, this compound has demonstrated MIC values of 2 µg/mL against both C. albicans and C. neoformans, and a value of 15.6 µg/mL against S. cerevisiae. mdpi.com Correspondingly, the minimum fungicidal concentrations (MFC) were reported as 4 µg/mL for C. albicans and C. neoformans, and 15.6 µg/mL for S. cerevisiae, highlighting its cidal activity against these key pathogens. mdpi.com

Quantitative Assessment of Inhibitory Potency (e.g., IC50 values against IPC Synthase)

The potent antifungal activity of this compound is directly correlated with its strong and specific inhibition of inositol (B14025) phosphoceramide (IPC) synthase. This has been quantified through the determination of its 50% inhibitory concentration (IC50) value.

In vitro assays have demonstrated that this compound is a highly potent inhibitor of IPC synthase. researchgate.net The IC50 value for the inhibition of C. albicans IPC synthase by this compound has been determined to be 0.6 nM. researchgate.netnih.gov This low nanomolar value underscores the compound's high affinity for its fungal target.

Interestingly, the sensitivity of IPC synthase to this compound varies among different fungal species. The IPC synthase from S. cerevisiae and C. neoformans were found to be 10-fold and 50-fold less sensitive, respectively, compared to the C. albicans enzyme. researchgate.net The corresponding IC50 values were 7 nM for S. cerevisiae and 31 nM for C. neoformans. researchgate.net

A key advantage of this compound is its selectivity for the fungal enzyme over its mammalian counterpart. researchgate.netnih.gov Research has shown that this compound does not inhibit the synthesis of mammalian sphingolipids, making it a promising candidate for further investigation as it specifically targets the fungal pathway. researchgate.netnih.gov

Table 1: IC50 Values of this compound against Fungal IPC Synthase

Fungal SpeciesIC50 (nM)
Candida albicans0.6 researchgate.netnih.gov
Saccharomyces cerevisiae7 researchgate.net
Cryptococcus neoformans31 researchgate.net

Studies on Differential Susceptibility Across Fungal Species (e.g., Aspergillus fumigatus)

While this compound demonstrates potent activity against several key fungal pathogens, its efficacy is not uniform across all species. Notably, there is a differential susceptibility observed, particularly with filamentous fungi such as Aspergillus fumigatus.

While specific MIC or IC50 values for this compound against A. fumigatus are not as extensively reported in the provided context, the broader class of IPC synthase inhibitors, which includes this compound, has shown varied effectiveness against Aspergillus species. dovepress.comnih.gov For instance, another IPC synthase inhibitor, aureobasidin A, is noted to be considerably less effective against Aspergillus fumigatus compared to its activity against Candida and Cryptococcus species. nih.gov This suggests that inherent differences in the IPC synthase enzyme or other cellular factors in Aspergillus may contribute to a reduced susceptibility to this class of inhibitors.

The lack of potent activity of some IPC synthase inhibitors against molds like Aspergillus spp. is a recognized limitation. dovepress.com This highlights the importance of understanding the species-specific factors that influence the efficacy of antifungal agents to guide the development of broad-spectrum therapies. Further research is needed to fully elucidate the molecular basis for the differential susceptibility of Aspergillus fumigatus to this compound.

Broader Research Implications and Future Directions

Khafrefungin as a Biochemical Probe for Fungal Sphingolipid Biology

This compound has proven to be an invaluable tool for dissecting the complex sphingolipid biosynthetic pathway in fungi. capes.gov.br Its high specificity and potency as an inhibitor of inositol (B14025) phosphorylceramide (IPC) synthase make it a precise biochemical probe. capes.gov.brnih.govlipidbank.jp IPC synthase catalyzes the transfer of phosphoinositol to ceramide, a crucial step in the formation of mature sphingolipids in fungi. capes.gov.brnih.gov By inhibiting this enzyme, this compound treatment leads to the rapid accumulation of the substrate, ceramide, and a corresponding depletion of all complex sphingolipids downstream of IPC. capes.gov.brnih.govresearchgate.net

This specific action allows researchers to:

Manipulate Ceramide Levels: The buildup of ceramide following this compound exposure provides a method to study the roles of this specific lipid. capes.gov.brresearchgate.net Elevated ceramide levels have been linked to cellular stress responses and the initiation of apoptosis-like cell death in yeast, and this compound offers a way to investigate these phenomena. capes.gov.brresearchgate.net

Elucidate Sphingolipid Function: By observing the physiological and morphological changes in fungi after the depletion of complex sphingolipids, scientists can better understand the essential functions of these molecules in fungal growth, cell division, and the maintenance of cell membrane integrity. capes.gov.brnih.gov

Differentiate Fungal and Mammalian Pathways: this compound does not inhibit the synthesis of mammalian sphingolipids, such as sphingomyelin (B164518), which also uses ceramide as a substrate. capes.gov.brnih.govnih.gov This selectivity underscores a fundamental difference between the fungal and mammalian pathways and makes this compound a specific tool for studying the fungal-specific processes without confounding effects on mammalian systems. capes.gov.brnih.govnih.gov

The ability to induce the accumulation of specific lipid intermediates, such as ceramide, has been demonstrated in labeling experiments using radioactive precursors like [3H]dihydrosphingosine in Candida albicans. researchgate.net Such studies confirm that this compound specifically blocks the pathway at the IPC synthase step, solidifying its role as a precise chemical tool for fungal lipid research. capes.gov.brresearchgate.net

Contributions to the Development of Novel Antifungal Strategies

The discovery and characterization of this compound have significantly contributed to the validation of the fungal sphingolipid biosynthesis pathway as a prime target for novel antifungal therapies. asm.orgfrontiersin.orgcambridge.org The rising incidence of invasive fungal infections, coupled with the limitations of existing drugs like amphotericin B (toxicity) and azoles (resistance), has created an urgent need for antifungals with new mechanisms of action. capes.gov.brasm.org

This compound's role in this area stems from several key findings:

Validation of IPC Synthase as a Target: this compound, along with other natural products like Aureobasidin A, demonstrated that potent and specific inhibition of IPC synthase leads to fungicidal activity against a range of pathogenic yeasts, including Candida albicans and Cryptococcus neoformans. nih.govasm.orgfrontiersin.org

Fungal-Specific Action: The enzyme IPC synthase is essential for the survival of many pathogenic fungi but is absent in humans, making it an ideal target for selective antifungal drugs with a potentially high therapeutic index. lipidbank.jpmdpi.com The fact that this compound does not affect mammalian sphingolipid synthesis provided a crucial proof-of-concept for this strategy. nih.govnih.gov

A Blueprint for Drug Discovery: As a natural product inhibitor, this compound serves as a lead compound and a structural template for the design and synthesis of new antifungal agents. nih.gov Its unique structure, an aldonic acid linked to a modified alkyl chain, is distinct from other IPC synthase inhibitors like the cyclic peptide Aureobasidin A, offering a different chemical scaffold for development. capes.gov.brchemicalbook.com

The exploration of IPC synthase inhibitors like this compound has paved the way for a new therapeutic approach focused on disrupting fungal cell membrane integrity by targeting sphingolipid synthesis. frontiersin.orgnih.gov This strategy is considered a promising avenue to overcome the challenges of resistance and toxicity associated with current antifungal arsenals. frontiersin.orgpatsnap.com

Computational and Structural Biology Approaches for this compound Research

Research into this compound has extended into the realms of chemical synthesis and structural analysis to understand the features essential for its antifungal activity. nih.govnih.gov These studies are critical for designing more potent or pharmacologically optimized derivatives.

Key research findings in this area include:

Total Synthesis and Analog Creation: Researchers have successfully developed methods for the large-scale and convergent total synthesis of this compound. nih.govnih.gov These synthetic routes have enabled the creation of various this compound derivatives and analogs to probe structure-activity relationships (SAR). nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis of various analogs has revealed that the structure of this compound is strictly recognized by its fungal target. nih.gov Most modifications to the molecule resulted in a loss of antifungal activity. nih.govchemicalbook.com However, a lactone-type derivative was found to have nearly the same activity as the parent compound. nih.gov In contrast, the creation of a macrocyclic this compound derivative led to a complete loss of activity, indicating that the molecule's specific conformation is crucial. nih.gov

Conformational and Structural Analysis: The design of some derivatives was informed by Nuclear Overhauser Effect (NOE) experiments, a technique used to determine the molecule's three-dimensional structure in solution. nih.gov Furthermore, computational (semiempirical) calculations and synthesis studies have suggested that this compound exists under strict conformational constraints, which prevent the epimerization at the C4 position, a site with a relatively acidic proton. nih.gov It is hypothesized that the highly hydroxylated, acidic polar headgroup of this compound mimics the phosphoinositol substrate of IPC synthase, contributing to its inhibitory effect. nih.govfrontiersin.org

These synthetic and structural studies, while highlighting the difficulty in improving upon the natural product, provide essential information for the rational design of future antifungals targeting IPC synthase. nih.govnih.gov

Exploration of New Biological Targets and Mechanisms Beyond IPC Synthase

Current scientific literature overwhelmingly identifies inositol phosphorylceramide (IPC) synthase as the primary and specific molecular target of this compound. capes.gov.brnih.govlipidbank.jp Extensive research has demonstrated that its potent antifungal activity against susceptible fungi, such as Candida albicans and Cryptococcus neoformans, is a direct result of the inhibition of this single enzyme. capes.gov.brchemicalbook.com

The mechanism involves blocking the production of complex sphingolipids, which leads to two key downstream effects: the depletion of essential membrane components and the cytotoxic accumulation of ceramide. capes.gov.br To date, significant off-target effects or alternative mechanisms of action for this compound have not been reported in major studies. The compound's specificity for the fungal enzyme over its mammalian counterparts is a frequently highlighted attribute. nih.govnih.gov

While some natural products are known to have multiple biological targets, the body of research on this compound points towards a highly focused mechanism. Therefore, the exploration of new biological targets beyond IPC synthase does not appear to be a current direction in published this compound research. Future investigations could potentially explore secondary effects in different organisms or under different conditions, but at present, its role is firmly established as a specific biochemical probe and inhibitor of fungal IPC synthase. capes.gov.br

Q & A

Q. What is the primary mechanism of action of khafrefungin, and how does it achieve fungal specificity?

this compound inhibits fungal sphingolipid biosynthesis by targeting inositol phosphorylceramide (IPC) synthase, an enzyme absent in mammalian cells. This specificity arises because IPC synthase is critical for fungal sphingolipid production but does not exist in mammals, allowing selective antifungal activity without off-target effects in mammalian systems . Methodological Insight: Confirm target specificity via in vitro enzyme inhibition assays (e.g., measuring ceramide accumulation in Candida albicans using radiolabeled substrates) and comparative mammalian cell toxicity studies .

Q. Which fungal pathogens are most susceptible to this compound?

this compound demonstrates fungicidal activity against Candida albicans, Cryptococcus neoformans, and Saccharomyces cerevisiae, with moderate efficacy against Aspergillus spp. Susceptibility correlates with dependence on IPC synthase for sphingolipid synthesis . Methodological Insight: Use standardized broth microdilution assays (CLSI M27-A3) to determine minimum inhibitory concentrations (MICs) across fungal species .

Q. How can researchers validate the selectivity of this compound for fungal vs. mammalian sphingolipid pathways?

Compare sphingolipid profiles in fungal and mammalian cell lines post-treatment using lipidomics (e.g., LC-MS). This compound causes ceramide accumulation in fungi but does not disrupt mammalian glucosylceramide synthesis . Methodological Insight: Employ isotopic tracing (e.g., 14^{14}C-serine) to track sphingolipid intermediates in both systems .

Q. What are the key in vitro assays for evaluating this compound’s antifungal activity?

Standard assays include:

  • IPC synthase inhibition : Measure enzyme activity using fungal microsomal fractions and fluorescent ceramide analogs .
  • Ceramide accumulation : Quantify via thin-layer chromatography or mass spectrometry .
  • Fungal growth inhibition : Determine MICs in RPMI-1640 media under standardized conditions .

Advanced Research Questions

Q. What experimental strategies address structural instability or epimerization during this compound synthesis?

this compound’s conformational rigidity prevents C4 epimerization. Total synthesis employs tin(II)- or zirconium-catalyzed asymmetric aldol reactions and Suzuki coupling under thallium-free conditions to enhance stability and scalability . Methodological Insight: Use semiempirical calculations (e.g., PM3 method) to predict conformational constraints and optimize reaction conditions .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in derivative efficacy?

SAR studies reveal that macrocyclic derivatives lose activity, while lactone-type analogs retain potency. Design derivatives by modifying the aldonic acid core or alkyl chain, and validate via antifungal assays and NOE-based structural analysis . Methodological Insight: Synthesize stereoisomers and compare NMR spectra with natural this compound to identify critical stereochemical features .

Q. What methodologies enable comparative analysis of this compound and other IPC inhibitors (e.g., aureobasidin A)?

  • Spectrum of activity : Test against Botrytis cinerea to assess virulence factor inhibition (e.g., cellulase activity) .
  • Mechanistic differences : Aureobasidin A causes toxic ceramide buildup in fungi, while this compound selectively blocks IPC synthase without mammalian cytotoxicity . Methodological Insight: Use transcriptomics to compare gene expression changes in fungi treated with different IPC inhibitors .

Q. How can researchers optimize this compound’s in vivo efficacy using infection models?

In plant-pathogen models (e.g., tomato), evaluate this compound’s ability to reduce fungal virulence (e.g., hyphal elongation inhibition) and compare with clinical isolates in murine candidiasis models . Methodological Insight: Combine histopathology and biomarker analysis (e.g., cytokine levels) to assess host response .

Q. What approaches reconcile discrepancies in antifungal activity across this compound derivatives?

Derivatives with altered alkyl chain length or stereochemistry often lose activity. Use molecular docking to predict binding affinity to IPC synthase and validate via enzyme kinetics (e.g., KiK_i determination) .

Q. How can researchers leverage this compound’s unique scaffold for novel antifungal discovery?

Focus on hybrid molecules combining this compound’s aldonic acid moiety with polyketide chains (e.g., basiliskamide-inspired designs) to enhance membrane penetration or target affinity . Methodological Insight: Apply fragment-based drug design (FBDD) to identify pharmacophores critical for IPC synthase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.